3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzotriazole intermediate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as acetophenone, under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Alkylated benzotriazole derivatives.
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound is used in the development of coordination polymers and organic field-effect transistors (OFETs).
Biological Studies: It is studied for its cytotoxic effects and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, in cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate: Used as a coupling reagent in peptide synthesis.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Investigated for their anticancer properties.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific structure that combines a benzotriazole moiety with a hydrazide group, providing distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C17H17N5O/c1-13(14-7-3-2-4-8-14)18-20-17(23)11-12-22-16-10-6-5-9-15(16)19-21-22/h2-10H,11-12H2,1H3,(H,20,23)/b18-13- |
InChI Key |
FRLDHZRPNJGICL-AQTBWJFISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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